3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide

Quality control Procurement specification Chemical purity

3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide (CAS 923106-61-0) is a synthetic 1,6-dihydropyridin-6-one (2-pyridone) derivative with molecular formula C₁₁H₁₇N₃O₂ and molecular weight 223.27 g/mol. The compound features a 2,4-dimethyl-substituted pyridone ring bearing an aminomethyl group at position 5 and a propanamide side chain at position 3.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13174089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1CCC(=O)N)C)CN
InChIInChI=1S/C11H17N3O2/c1-6-8(3-4-10(13)15)7(2)14-11(16)9(6)5-12/h3-5,12H2,1-2H3,(H2,13,15)(H,14,16)
InChIKeyGAOZJTWKYXAQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide: Core Identity and Structural Classification


3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide (CAS 923106-61-0) is a synthetic 1,6-dihydropyridin-6-one (2-pyridone) derivative with molecular formula C₁₁H₁₇N₃O₂ and molecular weight 223.27 g/mol [1]. The compound features a 2,4-dimethyl-substituted pyridone ring bearing an aminomethyl group at position 5 and a propanamide side chain at position 3 . It is supplied as a research-grade building block by multiple vendors at purities of 95–97% and is classified strictly for R&D use, not for diagnostic or therapeutic applications .

Why Generic Dihydropyridinone Building Blocks Cannot Substitute for 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide


Closely related dihydropyridinone analogs—such as 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide or the 3-carbonitrile derivative—share the same pyridone core but differ critically in the nature, length, and donor/acceptor capacity of the substituent at position 3 [1]. The target compound's propanamide chain introduces an additional rotatable bond (4 vs. typically 2–3 in 3-carboxamide or 3-carbonitrile analogs), altering molecular flexibility, hydrogen-bonding donor count (3 HBD vs. 2 in the 3-carboxamide), and topological polar surface area (98.2 Ų) [2]. These property shifts directly affect solubility, crystal packing, and reactivity in downstream conjugation reactions, making simple in-class interchange unreliable without re-optimizing reaction conditions or biological assay outcomes .

Quantitative Differentiation Evidence for 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide vs. In-Class Analogs


Vendor Purity Specification Comparison: 95% vs. 97% Minimum Purity Thresholds

Among commercial suppliers, AKSci and Bidepharm specify a minimum purity of 95% ; MolCore offers an NLT 97% purity grade . This 2-percentage-point difference represents a meaningful procurement discriminator for applications requiring lower impurity burden (e.g., trace metal-sensitive catalytic reactions or HPLC reference standard preparation). Santa Cruz Biotechnology does not publicly disclose a minimum purity threshold, instead providing lot-specific Certificates of Analysis .

Quality control Procurement specification Chemical purity

Rotatable Bond Count: Conformational Flexibility Advantage Over 3-Carboxamide and 3-Carbonitrile Analogs

The target compound contains 4 rotatable bonds (the propanamide side chain contributes 3, plus the aminomethyl group's C–N bond) versus 2 rotatable bonds in 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (carboxamide directly attached, plus aminomethyl rotated out by substitution pattern difference) and 2 in the 3-carbonitrile analog [1][2]. This added flexibility increases the conformational ensemble accessible for target binding, a parameter that correlates with entropic penalty modulation in fragment-based and structure-based design [3].

Molecular flexibility Drug design Physicochemical property

Hydrogen-Bond Donor Count Differentiation from 3-Carboxamide and Unsubstituted Analogs

The target compound has 3 hydrogen-bond donors (HBD): two from the primary amide (–CONH₂) and one from the pyridone N–H [1]. The 3-carboxamide analog (2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide) has 3 HBD as well, but the spatial arrangement differs due to the ethylene spacer in the target, which alters the donor–acceptor distance geometry. Unsubstituted 2,4-dimethyl-6-oxo-1,6-dihydropyridine (lacking both aminomethyl and propanamide) has only 1 HBD (the pyridone NH), representing a 3-fold difference. The paired aminomethyl group (a basic amine) provides an additional protonation site at physiological pH ranges not present in non-aminomethyl analogs [2].

Hydrogen bonding Solubility Crystal engineering

XLogP3 Hydrophilicity Window: Differentiated from More Lipophilic Dihydropyridinone Building Blocks

The computed XLogP3-AA of the target compound is –1.4, placing it in a hydrophilic regime [1]. By contrast, the 3-carbonitrile analog (2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) is predicted to have XLogP ~0.2–0.7 (nitrile is less polar than primary amide), and the unsubstituted 2,4-dimethyl-6-oxo-1,6-dihydropyridine core has XLogP ~0.5–1.0 . This ~1.5–2.5 log unit difference places the target compound closer to fragment-like Rule-of-Three compliance for aqueous solubility-driven screening cascades [2].

Lipophilicity ADME Fragment library design

Batch-Specific Analytical Documentation: NMR, HPLC, and GC Traceability vs. Minimal-Disclosure Suppliers

Bidepharm explicitly provides batch-specific QC reports including NMR, HPLC, and GC spectra for CAS 923106-61-0 at 95% standard purity . Santa Cruz Biotechnology provides lot-specific Certificates of Analysis upon request but does not publish minimum purity thresholds . This documentation disparity is procurement-relevant for laboratories operating under GLP or ISO quality systems, where auditable analytical traceability is a selection criterion.

Quality assurance Batch traceability Regulatory compliance

Procurement-Optimized Application Scenarios for 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide


Fragment-Based Drug Discovery Library Construction Requiring High Aqueous Solubility

The XLogP3 value of –1.4 and TPSA of 98.2 Ų place this compound within Rule-of-Three parameter space favorable for fragment screening . Its 4 rotatable bonds and 3 HBD sites enable exploration of diverse binding poses in target sites requiring hydrogen-bond-mediated recognition. The aminomethyl group allows facile conjugation to larger scaffolds via amide bond formation or reductive amination, enabling fragment growing or linking strategies [1].

Synthesis of Bifunctional PROTAC or ADC Linker Intermediates

The orthogonal reactivity of the primary amide (propanamide) and the primary amine (aminomethyl) permits sequential, chemoselective derivatization. The ethylene spacer between the pyridone ring and the amide reduces steric hindrance during coupling, making the compound suitable as a modular linker building block in PROTAC (proteolysis-targeting chimera) or antibody–drug conjugate (ADC) payload synthesis, where precise spatial control between warhead and E3 ligase ligand is critical .

Medicinal Chemistry SAR Exploration Around the Dihydropyridinone Scaffold

Relative to the more rigid 3-carboxamide or 3-carbonitrile analogs , the propanamide side chain of the target compound offers an additional methylene spacer, enabling systematic structure–activity relationship (SAR) studies on linker-length dependence. Researchers investigating pyridone-based inhibitors of kinases, phosphodiesterases, or NAMPT can use this compound to probe optimal spacer geometry without requiring de novo synthesis of the substituted core [1].

Quality-Controlled Reference Standard for HPLC Method Development

The availability of batch-specific NMR, HPLC, and GC reports from vendors such as Bidepharm supports the use of this compound as a system suitability standard or retention-time marker in reversed-phase HPLC method development for dihydropyridinone-containing reaction monitoring. The compound's UV-active pyridone chromophore and moderate polarity (XLogP3 –1.4) produce well-resolved peaks on standard C18 columns under generic acetonitrile/water gradients [1].

Quote Request

Request a Quote for 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.